5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H10ClFN2S and its molecular weight is 244.72 g/mol. The purity is usually 95%.
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Biological Activity
5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole class, characterized by its unique chemical structure which includes a chloromethyl group, a fluoroethyl group, and a thiophene moiety. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H10ClFN2S
- Molecular Weight : 244.72 g/mol
- CAS Number : 2091620-75-4
The compound's structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its synthesis and functionalization.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activity, receptor binding, and other critical biochemical pathways. The presence of the chloromethyl and fluoroethyl groups may enhance its binding affinity to these targets, leading to diverse biological effects.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. Specifically, this compound has shown potential in the following areas:
- Antimicrobial Activity : Pyrazole compounds have been reported to possess significant antibacterial and antifungal properties. Studies suggest that derivatives similar to this compound can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antitumor Activity : Some pyrazole derivatives have demonstrated antitumor effects in vitro, indicating potential applications in cancer therapy .
Antimicrobial Screening
A study evaluated the antimicrobial activity of various pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed effective inhibition zones when tested against P. mirabilis and S. aureus .
In Vitro Studies
In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. This finding suggests that compounds like this compound could be explored further as potential anticancer agents .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine | Lacks fluoroethyl group | Moderate antimicrobial |
4-(5-(fluoroethyl)-1H-pyrazol-3-yl)pyridine | Lacks chloromethyl group | Enhanced anti-inflammatory |
4-(5-methyl-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine | Substitutes chloromethyl with methyl | Potentially reduced reactivity |
The unique combination of functional groups in this compound may confer distinct biological properties compared to similar compounds.
Properties
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-6-9-5-10(8-1-4-15-7-8)13-14(9)3-2-12/h1,4-5,7H,2-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCNVHLPIXLQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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